While specific synthesis protocols for 8-[4-(4-Fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are not detailed in the provided papers, analogous synthesis of structurally similar theophylline derivatives can offer valuable insights [, , ]. A plausible synthesis route could involve the following steps:
Molecular Structure Analysis
The molecular structure of 8-[4-(4-Fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be extrapolated based on similar compounds analyzed in the provided papers [, ]. It would likely consist of:
Mechanism of Action
Adenosine receptor antagonism: Theophylline is a known non-selective adenosine receptor antagonist [].
Phosphodiesterase inhibition: Theophylline derivatives have been reported to inhibit phosphodiesterase enzymes [, ], leading to increased intracellular cyclic AMP levels.
Applications
Anti-inflammatory activity: Given the reported anti-inflammatory effects of some theophylline derivatives [, ], this compound could be investigated for its potential in inflammatory disease models.
Neuroprotective effects: Based on the neuroprotective properties of caffeine, which acts primarily as an adenosine receptor antagonist [], this compound could be explored for potential neuroprotective effects in relevant disease models.
Cardiovascular effects: Considering the cardiovascular activity observed in some theophylline derivatives [], this compound could be assessed for its effects on blood pressure, heart rate, and other cardiovascular parameters.
Compound Description: This compound serves as a base structure in a study investigating the synthesis and cardiovascular activity of 8-alkylamino-substituted 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones. [] This research focuses on identifying derivatives with potential antiarrhythmic and hypotensive properties by examining their effects on electrocardiographic parameters, experimentally induced arrhythmia, and blood pressure. [] The study also investigates their affinity for α1- and α2-adrenoreceptors. []
Relevance: This compound shares the core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds also feature a piperazine ring attached to the core structure at the 7-position. The differences lie in the substituents on the piperazine ring. Understanding the structure-activity relationship of these derivatives can provide valuable insights into the potential therapeutic applications of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. []
Compound Description: This compound, also known as 8-benzylamino-3,7 - dihydro - 7 - { 2 - hydroxy - 3 - [ 4- ( 2-hydroxyethyl ) - 1 piperazinyl ] propyl } - 1,3-dimethyl- 1H-purine- 2,6-dione, has been studied for its structural properties. [] The research highlights its crystallographic characteristics, such as the planarity of the fused rings in the purine system, the conformation of the aminohydroxyalkyl group at the 7-position, and the chair conformation of the piperazine ring. [] Additionally, the study describes the hydrogen bonding patterns observed in the crystal structure. []
Relevance: Similar to 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, this compound is based on the theophylline structure (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) and features a piperazine ring substituted at the 7-position. [] While this compound has a benzylamine substituent at the 8-position and a hydroxyethyl group on the piperazine, 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione incorporates the 4-fluorobenzyl group directly onto the piperazine nitrogen. Despite these variations, the shared structural elements suggest potential similarities in their physicochemical properties. []
Compound Description: SCH 58261 is a selective antagonist of the adenosine A2A receptor. [] It is investigated in a study exploring the neuroprotective potential of caffeine and A2A receptor inactivation in a Parkinson's disease model. [] The research highlights the ability of SCH 58261 to mimic the effects of caffeine in attenuating MPTP-induced dopamine depletion and dopamine transporter loss in the striatum, suggesting its potential therapeutic benefit in Parkinson's disease. []
Relevance: While structurally distinct from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, SCH 58261 is relevant as it represents a different class of A2A receptor antagonists. [] This suggests that 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, although structurally similar to theophylline, might also exhibit affinity for adenosine receptors, particularly the A2A receptor. [] This potential interaction could be crucial in understanding its pharmacological profile and exploring potential therapeutic applications.
3,7-Dimethyl-1-propargylxanthine
Compound Description: This compound acts as a non-selective adenosine receptor antagonist, exhibiting affinity for multiple adenosine receptor subtypes. [] It is included in a study investigating the neuroprotective effects of caffeine in a Parkinson's disease model. [] The research demonstrates that 3,7-dimethyl-1-propargylxanthine can replicate the protective effects of caffeine against MPTP-induced neurotoxicity, highlighting the involvement of adenosine receptor antagonism in this process. []
Relevance: Although structurally different from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, 3,7-dimethyl-1-propargylxanthine's classification as a non-selective adenosine receptor antagonist suggests the possibility of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione interacting with adenosine receptors as well. [] This potential interaction could be relevant for understanding its broader pharmacological effects.
Compound Description: KW-6002 is a selective antagonist of the adenosine A2A receptor. [] It is featured in a study investigating the neuroprotective effects of caffeine and A2A receptor inactivation in a Parkinson's disease model. [] The research shows that KW-6002 can mimic the protective effects of caffeine against MPTP-induced dopamine depletion and dopamine transporter loss, suggesting its potential therapeutic benefit in Parkinson's disease. []
Relevance: While structurally distinct from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, KW-6002's classification as a selective A2A receptor antagonist, similar to SCH 58261, strengthens the possibility of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also interacting with adenosine receptors, particularly the A2A receptor. [] This potential interaction warrants further investigation to understand its implications for the pharmacological profile and potential therapeutic applications of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
8-Cyclopentyl-1,3-dipropylxanthine
Compound Description: This compound acts as a selective antagonist of the adenosine A1 receptor. [] It is used in a study to differentiate the effects of A1 and A2A receptor blockade in a Parkinson's disease model. [] Unlike A2A receptor antagonists, 8-cyclopentyl-1,3-dipropylxanthine does not demonstrate protection against MPTP-induced toxicity, suggesting that the neuroprotective effects observed with caffeine are primarily mediated through A2A receptor antagonism. []
Relevance: While structurally different from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, 8-cyclopentyl-1,3-dipropylxanthine provides further evidence for the potential interaction of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with adenosine receptors. [] The study's focus on differentiating A1 and A2A receptor antagonism highlights the importance of investigating the receptor selectivity profile of 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to understand its pharmacological actions fully.
Relevance: Similar to 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, compound 8 features a piperazine ring substituted with a di-substituted phenylmethyl group. [] Although the core structures differ, this shared motif highlights the potential for 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to interact with histamine receptors or exhibit antihistaminic properties. [] This structural similarity warrants further investigation to assess its potential effects on histamine receptors.
Compound Description: WY-49051 is a xanthinyl-substituted piperidinyl derivative identified as a potent and orally active H1-antagonist with a long duration of action and favorable central nervous system profile. [] It is discovered during research aimed at developing novel antihistamines without the undesirable antidopaminergic effects observed with compound 8. []
Relevance: While structurally distinct from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, WY-49051 represents another class of H1-antagonists, emphasizing the potential for 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione to interact with histamine receptors. [] The presence of a piperidine ring in WY-49051, compared to the piperazine ring in 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, suggests that subtle structural variations can significantly impact receptor binding and selectivity. []
Compound Description: Tazifylline is a potent, selective, and long-acting histamine H1-receptor antagonist. [] Studies show its efficacy in inhibiting histamine-induced bronchoconstriction, protecting against histamine-induced lethality, and reducing histamine-mediated inflammatory responses. [, ] Importantly, it exhibits minimal affinity for histamine H2-receptors and other receptors like adrenergic, serotonergic, and muscarinic subtypes. [] Additionally, tazifylline demonstrates a low potential for causing central nervous system depression. []
Relevance: Tazifylline shares a remarkable structural similarity with 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. [] Both possess the core theophylline structure with a substituted piperazine ring at the 7-position. The primary difference lies in the substituent on the piperazine ring: tazifylline features a 3-(phenylthio)propyl group, while 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a 4-fluorobenzyl group. [] This close structural resemblance strongly suggests that 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione might also exhibit significant H1-receptor antagonist activity. [] Further investigation into its pharmacological profile is warranted, considering tazifylline's established efficacy and safety profile as an antihistamine.
Compound Description: This compound, denoted as "compound 8" in the study, displays notable antiasthmatic activity, particularly as a pulmonary vasodilator. [] It belongs to a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives designed as potential antiasthmatic agents focusing on phosphodiesterase 3 inhibition. [] This compound exhibits significant activity compared to cilostazol, a standard treatment for peripheral artery disease and intermittent claudication. []
Relevance: While structurally distinct from 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, compound 8 shares a similar scaffold, both featuring a theophylline core and a piperazine ring. [] The key differences lie in the linker between the theophylline and piperazine moieties and the substituents on the piperazine. Nonetheless, the shared structural features and the antiasthmatic activity of compound 8 suggest that 8-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione might also possess therapeutic potential in treating respiratory diseases. [] Investigating its potential for bronchodilatory or anti-inflammatory effects in relevant experimental models could provide valuable insights.
8-Amino-7-(4-morpholinobutyl)theophylline
Compound Description: This compound, formally named 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, has been studied for its crystal structure and compared with that of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline. [] The research describes its molecular geometry, including the planarity of the purine ring system, the conformation of the aminobutyl side chain, and the chair conformation of the morpholine ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.